molecular formula C10H8ClN B13708889 4-Chloro-3-cyclopropylbenzonitrile

4-Chloro-3-cyclopropylbenzonitrile

Cat. No.: B13708889
M. Wt: 177.63 g/mol
InChI Key: GFKDKYNCACOEQS-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the 4-position and a cyclopropyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropylbenzonitrile can be achieved through several methods. One common approach involves the cyclopropanation of 4-chlorobenzonitrile using a suitable cyclopropylating agent. Another method includes the direct substitution of a cyclopropyl group onto a pre-formed 4-chlorobenzonitrile scaffold.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

    Oxidation: 4-Chloro-3-cyclopropylbenzoic acid.

    Reduction: 4-Chloro-3-cyclopropylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-cyclopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Lacks the cyclopropyl group, making it less sterically hindered.

    3-Cyclopropylbenzonitrile: Lacks the chlorine atom, affecting its reactivity and interactions.

    4-Chloro-3-methylbenzonitrile: Substituted with a methyl group instead of a cyclopropyl group, altering its chemical properties.

Uniqueness

4-Chloro-3-cyclopropylbenzonitrile is unique due to the presence of both the chlorine atom and the cyclopropyl group, which impart distinct steric and electronic effects

Properties

IUPAC Name

4-chloro-3-cyclopropylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-4-1-7(6-12)5-9(10)8-2-3-8/h1,4-5,8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKDKYNCACOEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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